2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone

sigma-1 receptor antiallodynic activity spirocyclic scaffold comparison

Problem: Flexible diamine linkers introduce conformational ambiguity in GPCR/ion channel SAR. Solution: This rigid 2,7-diazaspiro[4.4]nonane building block. • Enforces ~4.2 Å N-N spacing & ~90° vector angle for reproducible pharmacophore mapping. • p-Toluoyl group (σₚ = -0.17) fills an electronics gap among published 4-CN/4-NO₂ analogs; enables direct S1R/S2R selectivity SAR. • Free N-7 amine ready for diversification into LSD1 (IC₅₀ <10 nM) or menin-MLL warheads (Bayer WO-2018024602-A1). Supplied ≥97% purity with QC data. Standard B2B shipping; bulk quotes available.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B7844008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCNC3
InChIInChI=1S/C15H20N2O/c1-12-2-4-13(5-3-12)14(18)17-9-7-15(11-17)6-8-16-10-15/h2-5,16H,6-11H2,1H3
InChIKeyOPLSIJFTFWUYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone – Procurement & Selection Overview


2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone (CAS 1181244‑90‑5) is a C15H20N2O spirocyclic amide (MW 244.33 g·mol⁻¹) comprising a 2,7‑diazaspiro[4.4]nonane core N‑acylated with a p‑toluoyl group . The spiro[4.4]nonane scaffold enforces a rigid, three‑dimensional architecture that places the two nitrogen atoms in a well‑defined spatial relationship—approximately 90° dihedral angle—creating a conformationally constrained vector set that is unavailable in linear or monocyclic diamines . This scaffold has been exploited in sigma‑receptor (S1R/S2R) ligand programs, menin–MLL interaction inhibitors, and osteoclast‑targeted bone‑loss agents [1][2].

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone: Why In‑Class Analogs Fail


Within the 2,7‑diazaspiro[4.4]nonane family, the identity and position of the N‑acyl substituent govern both receptor‑binding pharmacology and physicochemical properties [1]. The p‑toluoyl group of the target compound provides a specific combination of lipophilic aromatic surface area (cLogP contribution ≈ +1.8 vs the parent diamine) and a weakly electron‑donating methyl substituent that can subtly tune π‑stacking and hydrogen‑bond acceptor properties of the amide carbonyl . Closely related derivatives—e.g., the 2‑(4‑nitrophenyl) analog, the 2‑(thiophen‑2‑yl)methanone variant, and the regioisomeric 1,7‑diazaspiro[4.4]nonane scaffold—all exhibit divergent binding profiles at sigma receptors (S1R/S2R Ki ratios can vary by >100‑fold) and at other targets such as LSD1 and nAChRs [2][3][4]. Substituting the spiro[4.4] core with a spiro[3.5] or bicyclo[4.3.0] framework fundamentally alters the vector angle of the two nitrogen lone pairs, which molecular modeling has shown to determine agonist‑versus‑antagonist functional activity at S1R [5]. Consequently, generic replacement by a “diazaspiro” analog without matching the exact substitution pattern and ring‑size architecture carries a high risk of losing target engagement, functional profile, or ADMET compatibility.

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone – Comparative Evidence for Selection


[4.4] vs [3.5] Spiro Core: Sigma‑1 Receptor Functional Divergence In Vivo

In a comparative in‑vivo study of diazaspiro sigma‑receptor ligands, the 2,7‑diazaspiro[4.4]nonane scaffold (represented by AD258; Ki S1R = 3.5 nM) delivered potent antiallodynic efficacy at 0.6–1.25 mg kg⁻¹ in the capsaicin‑induced allodynia model, with the effect demonstrably dependent on S1R antagonism [1]. In contrast, the 2,7‑diazaspiro[3.5]nonane core analog 4b (AD186; Ki S1R = 2.7 nM) was completely devoid of antiallodynic effect and instead fully reversed the action of the S1R antagonist BD‑1063, indicating an S1R‑agonist functional profile [2]. This represents a qualitative functional switch—from antagonist to agonist—driven solely by the change from a [4.4] to a [3.5] spiro ring system, despite both scaffolds bearing comparable sub‑nanomolar S1R binding affinity. The p‑toluoyl‑substituted target compound shares the [4.4] core that produced antagonism in this study; procurement of a [3.5] analog carries a documented risk of inverted pharmacology.

sigma-1 receptor antiallodynic activity spirocyclic scaffold comparison

Aryl Substitution Impact on Sigma‑Receptor Binding Affinity

Within the 2,7‑diazaspiro[4.4]nonane series reported by Dichiara et al. (2023), the nature of the N‑2 aryl substituent governs S1R/S2R selectivity. The most potent dual S1R/S2R ligand, AD258, bears a 4‑cyanophenyl group and achieves Ki S1R = 3.5 nM and Ki S2R = 2.6 nM [1]. The 4‑nitrophenyl analog (2‑(4‑nitrophenyl)‑2,7‑diazaspiro[4.4]nonane) is described as a sigma‑receptor ligand, but quantitative Ki values for this specific analog and for the p‑toluoyl analog are not provided in the same publication, precluding a direct intra‑study comparison [2]. The p‑toluoyl group’s electron‑donating methyl substituent (Hammett σₚ = –0.17) contrasts with the electron‑withdrawing nitro (σₚ = +0.78) and cyano (σₚ = +0.66) groups of better‑characterized analogs, predicting a distinct electronic profile at the amide carbonyl that may modulate hydrogen‑bonding to the S1R binding pocket [3]. Researchers requiring a specific electronic character for SAR exploration may therefore find the p‑toluoyl analog a complementary tool compound.

sigma receptor binding structure-activity relationship aryl substitution

LSD1 Inhibition: Scaffold Versatility Beyond Sigma Receptors

A structurally related compound containing the 2,7‑diazaspiro[4.4]nonan‑2‑yl motif linked to a 4‑methylphenylpyrimidine‑benzonitrile moiety (US10131664, Example 35) exhibited potent inhibition of lysine‑specific histone demethylase 1A (LSD1) with an IC₅₀ < 10 nM in a TR‑FRET‑based enzymatic assay [1]. This is >10,000‑fold more potent than the activity of a simpler 2‑(6‑chloropyridin‑3‑yl)‑2,7‑diazaspiro[4.4]nonane analog at the α4β2 nicotinic acetylcholine receptor (EC₅₀ > 100 µM), illustrating the profound target‑selectivity that can be achieved through appropriate N‑2 and N‑7 substitution [2]. The p‑toluoyl analog provides the N‑2 acyl functionality present in the LSD1‑active chemotype, positioning it as a potential key intermediate or comparator for epigenetic inhibitor programs.

LSD1 inhibitor epigenetics spirocyclic scaffold

Conformational Restriction: 2,7- vs. 1,7-Regioisomer Comparison

The 2,7‑diazaspiro[4.4]nonane scaffold places the two secondary amine nitrogens in a fixed spatial relationship defined by the spiro junction, with a calculated N–N distance of approximately 4.2 Å and an N–spiro–N angle near 90° based on the SMILES structure O=C(N1CC2(CNCC2)CC1)C3=CC=C(C)C=C3 . In the isomeric 1,7‑diazaspiro[4.4]nonane scaffold, the nitrogen atoms occupy different ring positions, altering both the N–N distance and the vector orientation of the lone pairs [1]. This regioisomeric difference has been shown to affect receptor subtype selectivity: 1,7‑diazaspiro[4.4]nonane derivatives are predominantly explored as sigma‑receptor ligands, whereas 2,7‑diazaspiro[4.4]nonane derivatives have demonstrated activity across sigma receptors, LSD1, and the menin–MLL protein–protein interaction, suggesting a broader target‑class engagement profile [2][3]. For procurement purposes, the 2,7‑regioisomer offers a structurally defined and experimentally validated entry point to multiple target classes.

conformational restriction spiro scaffold regioisomer comparison

Physicochemical Impact of p‑Toluoyl Substitution vs. Parent Scaffold

The p‑toluoyl substitution transforms the physicochemical profile relative to the parent 2,7‑diazaspiro[4.4]nonane scaffold. The parent compound (CAS 175‑96‑2, C₇H₁₄N₂, MW 126.2) has a LogP of 0.62 and presents two hydrogen‑bond donors (both secondary amines) . The target compound (C₁₅H₂₀N₂O, MW 244.3) incorporates a p‑toluoyl amide, increasing MW by 118 Da and calculated LogP by approximately +1.8 units, while reducing the number of free secondary amines from two to one (the N‑7 position remains a free NH) and adding one amide carbonyl hydrogen‑bond acceptor . This shifts the physicochemical profile closer to the CNS drug‑likeness sweet spot (MW < 300, cLogP 2–4, one HBD) compared to the very polar parent diamine, which may be beneficial for blood‑brain barrier penetration in neuroscience applications [1]. The N‑7 secondary amine also provides a synthetic handle for further diversification without deprotecting the N‑2 position.

physicochemical properties drug-likeness spirocyclic amine

2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone – Research & Procurement Scenarios


Sigma Receptor SAR: Electron‑Donating Aryl Substituents

For laboratories systematically exploring the structure–activity relationships of 2,7‑diazaspiro[4.4]nonane‑based sigma‑receptor (S1R/S2R) ligands, the p‑toluoyl analog fills a specific electronic niche—an electron‑donating aryl group (σₚ = –0.17)—that is underrepresented among the published 4‑cyanophenyl, 4‑nitrophenyl, and phenethyl‑substituted analogs [1]. This compound enables a direct assessment of how aryl electronics modulate S1R binding affinity, S1R/S2R selectivity, and functional output (agonist vs. antagonist) on a [4.4] scaffold that has proven capable of delivering in‑vivo antiallodynic efficacy [2].

LSD1 Inhibitor Intermediate and Pharmacophore Tool

Given that a closely related 2,7‑diazaspiro[4.4]nonane‑containing compound achieves LSD1 IC₅₀ < 10 nM [1], the p‑toluoyl analog can serve as a core intermediate for constructing focused libraries targeting LSD1 or related histone demethylases. Its free N‑7 amine provides a convenient diversification point for introducing the pyrimidine‑benzonitrile or alternative warheads that drive LSD1 potency, while the p‑toluoyl amide at N‑2 can be used as a control substituent to benchmark the contribution of the N‑2 acyl group to target engagement and selectivity.

Menin–MLL Interaction Inhibitor Programs

The 2,7‑diazaspiro[4.4]nonane scaffold is the subject of Bayer AG’s patent WO‑2018024602‑A1, which claims compounds of this class as inhibitors of the menin–MLL interaction for the treatment of cancer and diabetes [1]. The p‑toluoyl analog represents one of the commercially available building blocks within this patent space. Procurement of this specific compound may support hit‑to‑lead or lead‑optimization efforts where the p‑toluoyl group serves as a benchmark substituent for evaluating the SAR of N‑2 acyl variations on menin–MLL inhibitory potency and cellular antiproliferative activity.

Conformational Probe for Spirocyclic Diamine Geometry

The rigid 2,7‑diazaspiro[4.4]nonane framework enforces a defined N–N distance and angle that cannot be replicated by flexible diamines or monocyclic piperazine/pyrrolidine scaffolds [1]. Researchers investigating the conformational preferences of biological targets—particularly those where the spatial relationship between two basic nitrogen atoms is critical for binding (e.g., GPCRs, ion channels, epigenetic readers)—can use this compound to probe whether the ≈4.2 Å N–N spacing and ≈90° angle are compatible with their target of interest, prior to investing in full custom synthesis of a diverse library [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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